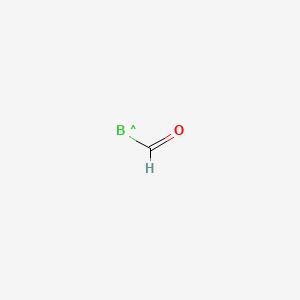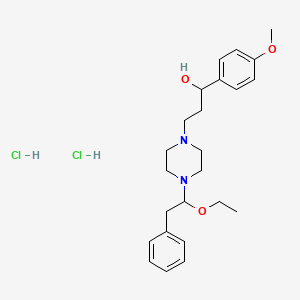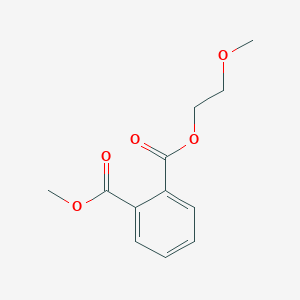
8-Butoxyocta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Butoxyocta-1,6-diene is an organic compound with the molecular formula C12H22O. It is a diene, meaning it contains two double bonds, and it also features a butoxy group attached to the octa-1,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-butoxyocta-1,6-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of dihalides. For instance, starting from an appropriate diol, dehydration can be induced using acidic conditions to form the diene . Alternatively, the dehydrohalogenation of dihalides using a strong base can also yield the desired diene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Butoxyocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in the diene can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: The butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Butoxyocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-butoxyocta-1,6-diene in chemical reactions often involves the participation of its double bonds and the butoxy group. For example, in the Diels-Alder reaction, the diene acts as a conjugated system that reacts with a dienophile to form a six-membered ring . The butoxy group can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene, a key monomer in natural rubber.
2,7-Octadiene: Similar in structure but lacks the butoxy group.
Uniqueness: 8-Butoxyocta-1,6-diene is unique due to the presence of the butoxy group, which imparts different chemical properties and reactivity compared to other dienes. This makes it a valuable compound in various synthetic applications .
Eigenschaften
CAS-Nummer |
27951-29-7 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
8-butoxyocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3,9-10H,1,4-8,11-12H2,2H3 |
InChI-Schlüssel |
DLDZPEXXODAGIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC=CCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
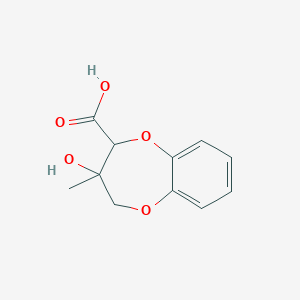
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
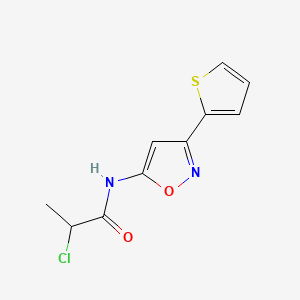

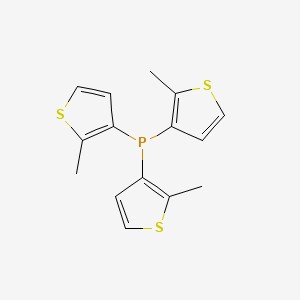
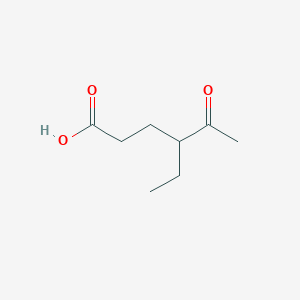
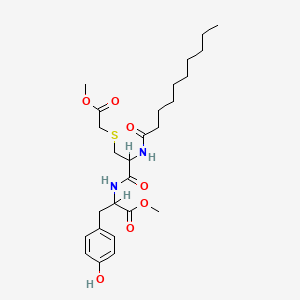

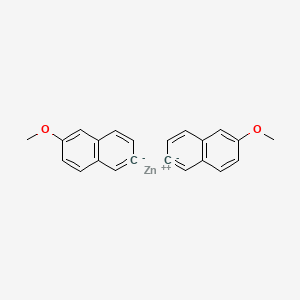
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
